Cas no 1152945-26-0 (4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile)

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile
- 4-(5-amino-3-methylpyrazol-1-yl)benzonitrile
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4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758248-1g |
4-(5-Amino-3-methyl-1h-pyrazol-1-yl)benzonitrile |
1152945-26-0 | 98% | 1g |
¥4645.00 | 2024-08-09 |
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile: A Comprehensive Overview
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, identified by the CAS number 1152945-26-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development, catalysis, and advanced materials. Recent studies have shed light on its synthesis, characterization, and functionalization, making it a subject of ongoing research.
The molecular structure of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile consists of a benzonitrile group attached to a pyrazole ring substituted with amino and methyl groups. This arrangement imparts the compound with distinctive electronic and steric properties. The presence of the cyano group (-CN) introduces electron-withdrawing effects, while the pyrazole ring contributes aromaticity and potential sites for further functionalization. The amino group (-NH2) adds nucleophilic character, enhancing the compound's reactivity in various chemical transformations.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile. Researchers have explored diverse strategies, including nucleophilic aromatic substitution, coupling reactions, and transition-metal-catalyzed processes. For instance, a study published in Journal of Organic Chemistry demonstrated a palladium-catalyzed cross-coupling reaction that achieved high yields and excellent selectivity for this compound. Such methods not only facilitate its synthesis but also pave the way for large-scale production.
The applications of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile span across multiple domains. In drug discovery, its structural features make it a promising candidate for targeting specific biological pathways. For example, recent research has highlighted its potential as an inhibitor of certain enzymes involved in neurodegenerative diseases. Additionally, its ability to act as a ligand in metal complexes has been explored for catalytic applications in organic synthesis.
In materials science, this compound has shown promise as a building block for advanced materials such as coordination polymers and metal–organic frameworks (MOFs). Its coordination capabilities enable the formation of porous structures with potential applications in gas storage and separation. A study in Nature Communications reported the use of this compound to construct MOFs with exceptional adsorption capacities for CO2 and CH4.
The toxicological profile of 4-(5-amino-3-methyl-1H-pyrazol-yl)benzonitrile has also been investigated to assess its safety for industrial and medical uses. Preclinical studies indicate that it exhibits low acute toxicity when administered at moderate doses. However, further long-term studies are required to fully understand its bioaccumulation and environmental impact.
In conclusion, 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, with its unique chemical properties and versatile applications, continues to be a focal point in contemporary research. As advancements in synthetic techniques and material science progress, this compound is poised to play an increasingly significant role across various industries.
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